Fmoc-N-Me-D-Arg(Mtr)-OH

Catalog No.
S13310967
CAS No.
M.F
C32H38N4O7S
M. Wt
622.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-D-Arg(Mtr)-OH

Product Name

Fmoc-N-Me-D-Arg(Mtr)-OH

IUPAC Name

5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid

Molecular Formula

C32H38N4O7S

Molecular Weight

622.7 g/mol

InChI

InChI=1S/C32H38N4O7S/c1-19-17-28(42-5)20(2)21(3)29(19)44(40,41)35-31(33)34-16-10-15-27(30(37)38)36(4)32(39)43-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,17,26-27H,10,15-16,18H2,1-5H3,(H,37,38)(H3,33,34,35)

InChI Key

LNVHMIGZISCVKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Fmoc-N-Methyl-D-Arginine with a Methoxytrityl protecting group, or Fmoc-N-Me-D-Arg(Mtr)-OH, is a specialized derivative of the amino acid arginine. It features a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a methoxytrityl (Mtr) group on the side chain of the arginine residue. These protecting groups are essential in peptide synthesis as they prevent unwanted reactions during the formation of peptide bonds, thereby enhancing the stability and reactivity of the compound.

Types of Reactions

  • Deprotection Reactions: The Fmoc and Mtr groups can be removed under specific conditions to expose reactive sites on the arginine residue.
  • Coupling Reactions: This compound can undergo coupling reactions with other amino acids or peptides, facilitating the formation of longer peptide chains.

Common Reagents and Conditions

  • Fmoc Deprotection: Typically performed using piperidine in dimethylformamide.
  • Mtr Deprotection: Achieved using acidic conditions, such as trifluoroacetic acid.

Major Products Formed

Upon removal of the protecting groups, N-methyl-D-arginine is produced, which can be utilized in further peptide synthesis .

Fmoc-N-Methyl-D-Arginine has shown notable biological activity, particularly in enhancing cell-penetrating capabilities of peptides. The N-methylation of arginine residues has been correlated with improved cellular uptake and bioavailability, making it a valuable component in drug design and delivery systems . Furthermore, its derivatives are often used to study various biological processes due to their ability to mimic natural peptides.

The synthesis of Fmoc-N-Methyl-D-Arg(Mtr)-OH generally involves several key steps:

  • Protection of Arginine Side Chain: The side chain is protected using a methoxytrityl group to prevent unwanted reactions at the guanidino group.
  • N-Methylation: The amino group of arginine is methylated to create N-methyl-D-arginine.
  • Fmoc Protection: The N-terminus is then protected with an Fmoc group.

These steps can be carried out using automated peptide synthesizers for large-scale production, ensuring high purity and yield .

Fmoc-N-Methyl-D-Arginine is primarily used in:

  • Peptide Synthesis: As a building block for creating complex peptides.
  • Drug Development: Particularly in designing cell-penetrating peptides for therapeutic applications.
  • Biochemical Research: To study the effects of methylation on protein function and interaction.

Studies have indicated that Fmoc-N-Methyl-D-Arginine enhances interactions with cellular membranes compared to its unmethylated counterparts. This property makes it particularly useful in developing therapies that require efficient cellular uptake. Research has shown that increasing N-methylation correlates with enhanced partitioning into lipid environments, suggesting improved efficacy in drug delivery systems .

Similar Compounds

Comparison with Other Similar Compounds

  • Fmoc-Arg(Pbf)-OH: Another arginine derivative featuring a pentamethylchroman protecting group.
  • Fmoc-Lys(Boc)-OH: A lysine derivative protected with a tert-butyloxycarbonyl group.
  • Fmoc-N-Me-L-Val-OH: A valine derivative with similar methylation characteristics.

Uniqueness

The unique combination of Fmoc and Mtr protecting groups in Fmoc-N-Methyl-D-Arg(Mtr)-OH provides enhanced stability and reactivity compared to other protected amino acids. The N-methylation specifically adds an additional layer of functionality that is not present in other derivatives, making it particularly valuable for specialized applications in peptide synthesis and drug design .

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

622.24612074 g/mol

Monoisotopic Mass

622.24612074 g/mol

Heavy Atom Count

44

Dates

Modify: 2024-08-10

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